butyl N-(2-carbamimidoylsulfanylethyl)carbamate
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Overview
Description
Butyl N-(2-carbamimidoylsulfanylethyl)carbamate is a compound belonging to the carbamate family. Carbamates are widely utilized in various fields due to their stability and versatility. This particular compound is of interest due to its unique structure, which includes a butyl group, a carbamimidoyl group, and a sulfanylethyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl N-(2-carbamimidoylsulfanylethyl)carbamate typically involves the reaction of butyl carbamate with a suitable carbamimidoylating agent under controlled conditions. One common method involves the use of carbonylimidazolide in water, which reacts with a nucleophile to form the desired carbamate . The reaction conditions are generally mild, and the products can be obtained in high purity by filtration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Butyl N-(2-carbamimidoylsulfanylethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Butyl N-(2-carbamimidoylsulfanylethyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as an enzyme inhibitor due to its carbamate structure.
Medicine: Explored for its potential use in drug design and medicinal chemistry.
Industry: Utilized in the production of pesticides and fungicides due to its stability and effectiveness.
Mechanism of Action
The mechanism of action of butyl N-(2-carbamimidoylsulfanylethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2-aminoethyl)carbamate: Similar structure but lacks the carbamimidoyl group.
N-Aryl Carbamate Derivatives: Used in fungicidal applications.
Uniqueness
Butyl N-(2-carbamimidoylsulfanylethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities
Properties
CAS No. |
6345-35-3 |
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Molecular Formula |
C8H17N3O2S |
Molecular Weight |
219.31 g/mol |
IUPAC Name |
butyl N-(2-carbamimidoylsulfanylethyl)carbamate |
InChI |
InChI=1S/C8H17N3O2S/c1-2-3-5-13-8(12)11-4-6-14-7(9)10/h2-6H2,1H3,(H3,9,10)(H,11,12) |
InChI Key |
XINLJIOBKOXRND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NCCSC(=N)N |
Origin of Product |
United States |
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